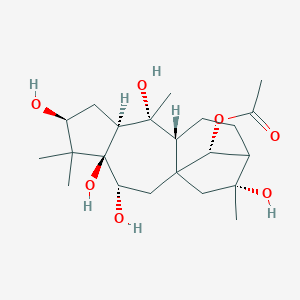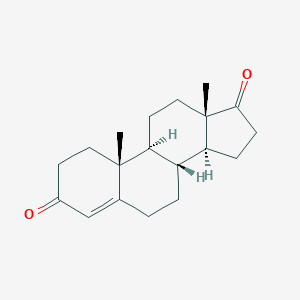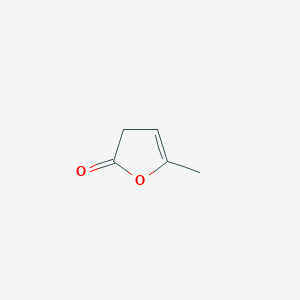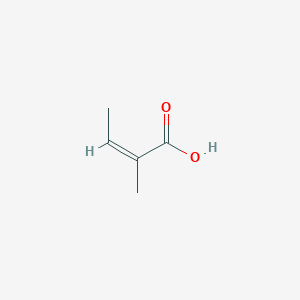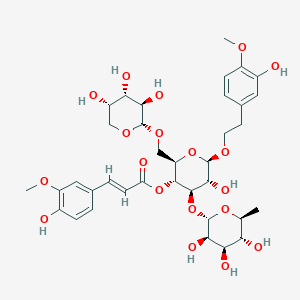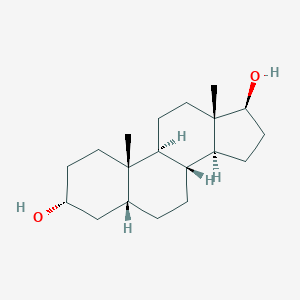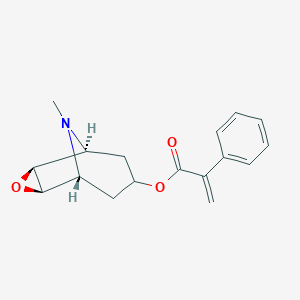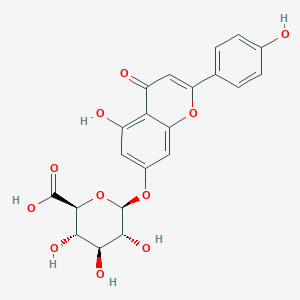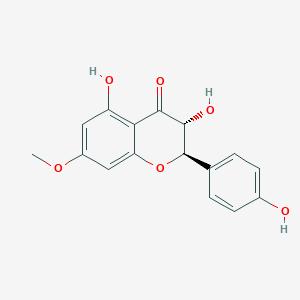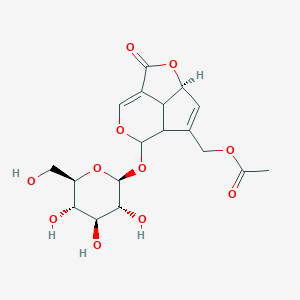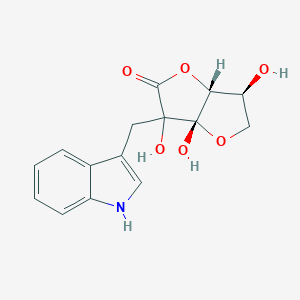
小檗碱红
描述
小檗碱红是一种天然的异喹啉生物碱,是小檗碱的主要代谢产物。 它以其显着的药理活性而闻名,包括降血糖作用、抗氧化特性以及在各种疾病中的潜在治疗应用 . 小檗碱红源自黄连和金印草等植物,其药用价值已被广泛研究 .
科学研究应用
小檗碱红在科学研究中具有广泛的应用,包括:
作用机制
小檗碱红通过多种分子靶点和途径发挥其作用:
激活AMP活化蛋白激酶(AMPK): 这种途径在调节葡萄糖和脂质代谢中起着至关重要的作用.
调节脂质代谢: 小檗碱红增强胰岛素敏感性并调节脂质代谢,有助于其在代谢性疾病中的治疗效果.
抑制炎症途径: 该化合物具有抗炎特性,有助于减少氧化应激和炎症.
生化分析
Biochemical Properties
Berberrubine interacts with several enzymes and proteins, including acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), and low-density lipoprotein receptor (LDLR) . It also modulates glucose and lipid metabolism .
Cellular Effects
Berberrubine has been shown to improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It also prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 .
Molecular Mechanism
Berberrubine exerts its effects at the molecular level through various mechanisms. It inhibits PCSK9 expression and upregulates LDLR expression via the ERK signaling pathway . It also maintains glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .
Temporal Effects in Laboratory Settings
Berberrubine-induced hepatotoxicities occur in a time- and dose-dependent manner
Dosage Effects in Animal Models
The effects of Berberrubine vary with different dosages in animal models
Metabolic Pathways
Berberrubine is involved in various metabolic pathways. It modulates liver lipid production and clearance by regulating cellular targets such as CD36, ACC, MTTP, SR-BI, LDLR, and ATP-binding cassette transporter A1 (ABCA1) .
准备方法
合成路线和反应条件: 小檗碱红可以通过小檗碱的脱甲基化合成。 一种常见的方法是在真空炉中将小檗碱在220°C下加热10分钟 . 另一种方法采用微波辐射,在微波条件下,小檗碱在二甲基甲酰胺(DMF)中反应,从而获得更高的收率和纯度 .
工业生产方法: 小檗碱红的工业生产通常采用先进技术,如微波辐射,以提高反应速率和产率。 该工艺包括结晶和纯化步骤,以达到高纯度水平 .
化学反应分析
相似化合物的比较
小檗碱红属于原小檗碱生物碱家族,其中包括以下化合物:
小檗碱: 以其广谱药理活性而闻名,包括抗菌、抗糖尿病和抗癌作用.
硫芬定: 小檗碱的另一种代谢产物,具有相似的药理性质.
脱亚甲基小檗碱: 具有潜在治疗益处的衍生物.
黄连素: 表现出相似的药理活性,但效力水平不同.
小檗碱: 共享原小檗碱骨架,并显示出广泛的药理特性.
属性
IUPAC Name |
17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSYEVKFOOLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15401-69-1 | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberrubine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberrubine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


